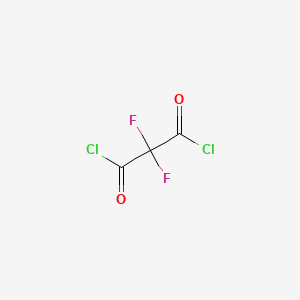
2,2-difluoropropanedioyl Dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoropropanedioyl dichloride is a chemical compound with the molecular formula C₃Cl₂F₂O₂ and a molecular weight of 176.934 g/mol . It is also known by other names such as chlorure de difluoromalonyle and difluoromalonyl dichloride . This compound is characterized by the presence of two fluorine atoms and two chlorine atoms attached to a propanedioyl group.
Preparation Methods
The synthesis of 2,2-difluoropropanedioyl dichloride involves the reaction of 2,2-difluoropropanoic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows:
C3H2F2O2+SOCl2→C3Cl2F2O2+SO2+HCl
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2,2-difluoropropanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-difluoropropanoic acid and hydrochloric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form 2,2-difluoropropanol.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-difluoropropanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fluorinated organic compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the modification of biomolecules to study the effects of fluorination on biological activity.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates for enhanced bioactivity and stability.
Mechanism of Action
The mechanism of action of 2,2-difluoropropanedioyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon centers, due to the presence of electron-withdrawing fluorine and chlorine atoms, make it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of organic molecules .
Comparison with Similar Compounds
2,2-difluoropropanedioyl dichloride can be compared with other similar compounds such as:
2,2-difluoropropanoic acid: This compound is a precursor in the synthesis of this compound and shares similar fluorinated characteristics.
2,2-difluoromalonic acid: Another related compound, differing by the presence of hydroxyl groups instead of chlorine atoms.
2,2-difluoro-1,3-propanediol: This compound has hydroxyl groups instead of chlorine atoms, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its dual electrophilic centers, which allow for diverse chemical reactivity and applications in various fields.
Properties
CAS No. |
425-98-9 |
|---|---|
Molecular Formula |
C3Cl2F2O2 |
Molecular Weight |
176.93 g/mol |
IUPAC Name |
2,2-difluoropropanedioyl dichloride |
InChI |
InChI=1S/C3Cl2F2O2/c4-1(8)3(6,7)2(5)9 |
InChI Key |
FBNFLLVJXCVSKV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(=O)Cl)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















